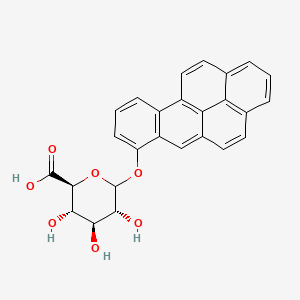![molecular formula C18H32O4 B14410352 dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)
dimethyl 2-[(E)-dodec-1-enyl]butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-[(E)-dodec-1-enyl]butanedioate is an organic compound with a complex structure that includes a dodec-1-enyl group attached to a butanedioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(E)-dodec-1-enyl]butanedioate typically involves the esterification of butanedioic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The dodec-1-enyl group can be introduced through a subsequent reaction involving the appropriate alkene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Dimethyl 2-[(E)-dodec-1-enyl]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Dimethyl 2-[(E)-dodec-1-enyl]butanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism by which dimethyl 2-[(E)-dodec-1-enyl]butanedioate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes involved in lipid metabolism, altering their activity and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Dimethyl butanedioate: A simpler ester with similar reactivity but lacking the dodec-1-enyl group.
Dimethyl fumarate: Another ester with different structural features and applications.
Uniqueness
Dimethyl 2-[(E)-dodec-1-enyl]butanedioate is unique due to the presence of the dodec-1-enyl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from simpler esters and allows for specialized uses in various fields.
属性
分子式 |
C18H32O4 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
dimethyl 2-[(E)-dodec-1-enyl]butanedioate |
InChI |
InChI=1S/C18H32O4/c1-4-5-6-7-8-9-10-11-12-13-14-16(18(20)22-3)15-17(19)21-2/h13-14,16H,4-12,15H2,1-3H3/b14-13+ |
InChI 键 |
YUNSHPNVUOJMTL-BUHFOSPRSA-N |
手性 SMILES |
CCCCCCCCCC/C=C/C(CC(=O)OC)C(=O)OC |
规范 SMILES |
CCCCCCCCCCC=CC(CC(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)
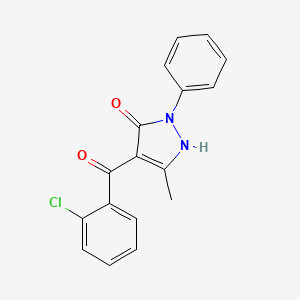
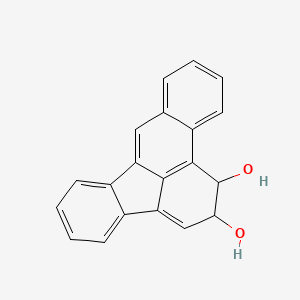
![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
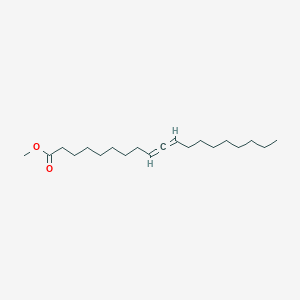
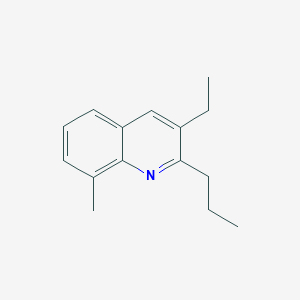
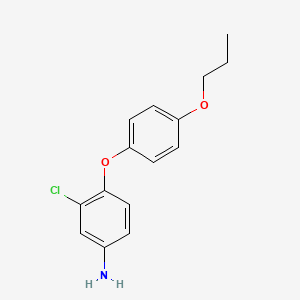
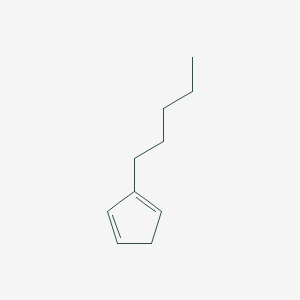
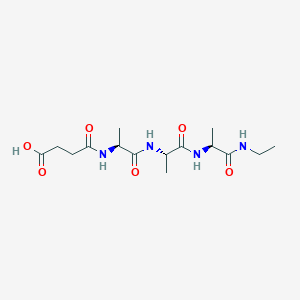

![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
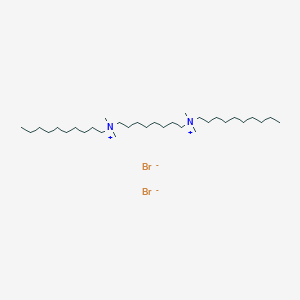
![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
